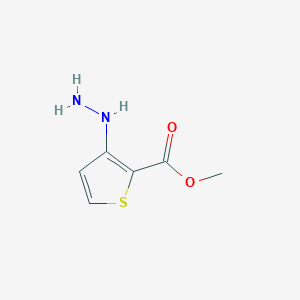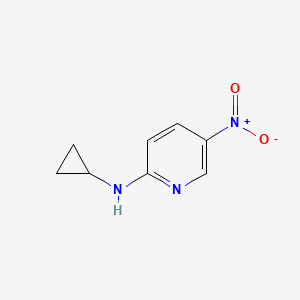
Cadmium ionophore I
Overview
Description
Cadmium ionophore I, also known as N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi(thioamide), is a selective ionophore used for the detection and quantification of cadmium ions. This compound is particularly useful in the development of ion-selective electrodes, which are employed in various analytical and environmental applications to measure cadmium ion concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium ionophore I involves the reaction of tetrabutylamine with 3,6-dioxaoctanedi(thioamide). The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in ion-selective electrodes and other applications.
Chemical Reactions Analysis
Types of Reactions
Cadmium ionophore I primarily undergoes complexation reactions with cadmium ions. These reactions involve the formation of stable complexes between the ionophore and cadmium ions, which can be detected and measured using ion-selective electrodes.
Common Reagents and Conditions
The complexation reactions of this compound with cadmium ions are typically carried out in aqueous or organic solvents. Common reagents used in these reactions include cadmium salts such as cadmium chloride or cadmium sulfate. The reactions are usually conducted at room temperature and neutral pH to ensure optimal complex formation.
Major Products Formed
The major products formed from the reactions of this compound with cadmium ions are cadmium-ionophore complexes. These complexes are highly stable and can be detected using ion-selective electrodes, making them useful for analytical applications.
Scientific Research Applications
Cadmium ionophore I has a wide range of scientific research applications, including:
Chemistry: Used in the development of ion-selective electrodes for the detection and quantification of cadmium ions in various samples, including environmental and industrial samples.
Biology: Employed in studies involving the transport and regulation of cadmium ions in biological systems. It helps in understanding the role of cadmium ions in cellular processes and their impact on health.
Medicine: Used in research related to the toxicological effects of cadmium ions on human health. It aids in the development of diagnostic tools for detecting cadmium exposure and its associated health risks.
Industry: Utilized in the monitoring of cadmium levels in industrial processes and waste streams. It helps in ensuring compliance with environmental regulations and standards.
Mechanism of Action
Cadmium ionophore I exerts its effects by selectively binding to cadmium ions and forming stable complexes. The ionophore has a high affinity for cadmium ions, which allows it to effectively capture and transport these ions across membranes. The molecular targets of this compound include cadmium ions present in various samples, and the pathways involved in its mechanism of action are related to the complexation and transport of cadmium ions.
Comparison with Similar Compounds
Cadmium ionophore I is unique in its high selectivity and affinity for cadmium ions. Similar compounds include:
Lead ionophore IV: Selective for lead ions and used in the development of lead-selective electrodes.
Copper (II) ionophore I: Selective for copper ions and used in copper-selective electrodes.
Nitrate ionophore VI: Selective for nitrate ions and used in nitrate-selective electrodes.
Compared to these similar compounds, this compound stands out due to its exceptional selectivity for cadmium ions, making it a valuable tool in analytical and environmental applications.
Properties
IUPAC Name |
N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPVGBRWCCVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346830 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73487-00-0 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)






![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
